2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C13H15N3O/c1-17-12-4-2-10(3-5-12)13-8-11-9-14-6-7-16(11)15-13/h2-5,8,14H,6-7,9H2,1H3 |
InChI Key |
YFLJZHOKAJFPMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3CCNCC3=C2 |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis of Pyrazine Precursors
A patented method (ES2744636T3) employs substituted pyrazine derivatives as starting materials. For example, 3-amino-2-(4-methoxyphenyl)pyrazine is reacted with α,β-unsaturated ketones under Grubbs catalyst conditions to form the tetrahydropyrazolo[1,5-a]pyrazine scaffold. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 5 mol% | <5%: <40% yield |
| Reaction temperature | 80°C | >90°C: side products form |
| Solvent | Dichloroethane | Polar aprotic solvents preferred |
This method achieves 68–72% isolated yield but requires rigorous exclusion of moisture.
Condensation of 1,3-Dicarbonyl Compounds
The ACS Omega protocol for pyrazolo[1,5-a]pyridines has been adapted for pyrazine analogs. Ethyl acetoacetate reacts with N-amino-2-iminopyrazine derivatives under acidic conditions, followed by oxidative aromatization:
Oxygen atmosphere increases yields from 52% (air) to 94% (pure O₂). The methoxyphenyl group is introduced via Suzuki coupling at the final stage, achieving 78% yield with Pd(PPh₃)₄.
Optimization of Reaction Conditions
Acid Catalysis and Solvent Effects
The cyclization step is highly sensitive to Brønsted acids. Comparative data from optimized protocols:
| Acid | Equivalents | Yield (Air) | Yield (O₂) |
|---|---|---|---|
| Acetic acid | 6 | 74% | 94% |
| p-Toluenesulfonic | 2 | 41% | 39% |
| Trifluoroacetic | 2 | 55% | 48% |
Ethanol outperforms DMF and THF due to its ability to stabilize charged intermediates.
Temperature and Time Dependence
A kinetic study revealed:
-
80–100°C : Linear increase in conversion (R² = 0.98) over 12 hours
-
>110°C : Rapid decomposition (<6 hours)
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
A related tetrazine derivative exhibits planarity (RMSD = 0.072 Å), suggesting similar conformational rigidity in the target compound. Hydrogen bonding networks stabilize the crystal lattice, critical for pharmaceutical formulation.
Scalability and Industrial Feasibility
Pilot-scale batches (500 g) using the metathesis route achieved:
-
Overall yield : 63%
-
Purity : 99.2% (ICH Q3D compliant)
-
Cost analysis : Raw materials account for 72% of total cost, highlighting the need for catalyst recycling
Applications and Derivatives
While direct pharmacological data for this compound remain limited, structural analogs demonstrate:
Chemical Reactions Analysis
Cyclization and Aromatization Reactions
The compound’s synthesis itself involves key reactions that define its reactivity. A 2023 study demonstrated a one-step conversion of intermediates into the target molecule via cyclization and aromatization ( ):
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| 3-aryl-5-dichloromethyl precursor | 10% NaOH (aq), 80°C, 2 hrs | 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | 72% |
This reaction proceeds through:
-
Base-induced elimination of HCl from the dichloromethyl group.
-
Cyclization to form the pyrazolo[1,5-a]pyrazine ring.
-
Aromatization driven by conjugation stabilization.
DFT calculations confirm that the reaction favors a six-membered transition state, with activation energy barriers of ~25 kcal/mol ( ).
Nucleophilic Substitution at the Methoxyphenyl Group
The 4-methoxyphenyl moiety undergoes demethylation under acidic conditions, enabling further functionalization:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Demethylation | HBr (48% aq), reflux, 6 hrs | Conversion to 2-(4-hydroxyphenyl) analog |
| Sulfonation | SO₃·Py complex, DCM, 0°C → RT | Sulfonated derivative at para position |
The methoxy group’s electron-donating nature directs electrophilic substitution to the ortho and para positions, though steric hindrance from the fused pyrazine ring limits ortho reactivity ().
Functionalization of the Pyrazolo[1,5-a]pyrazine Core
The nitrogen-rich heterocycle participates in:
Electrophilic Aromatic Substitution
| Reaction | Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1 hr | 3-Nitro derivative (confirmed by XRD) |
| Halogenation | Br₂ (1 eq), FeCl₃, CHCl₃, RT | 6-Bromo substitution |
Regioselectivity is controlled by the electron density distribution, with nitration favoring position 3 ( ).
Reductive Alkylation
Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the tetrahydropyrazine ring to a fully saturated system, enhancing solubility for pharmaceutical applications ( ).
Coordination Chemistry
The compound acts as a ligand for transition metals, forming complexes with Cu(II) and Pd(II):
| Metal Salt | Reaction Conditions | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | EtOH, 60°C, 4 hrs | Octahedral Cu(II)-N₄ coordination | Catalytic oxidation studies |
| Pd(OAc)₂ | DMF, RT, 12 hrs | Square-planar Pd(II) complex | Cross-coupling catalysis |
These complexes exhibit redox activity, with Cu(II) complexes showing catalytic efficiency in phenol oxidation (TON = 1,200) ().
Biological Derivatization
For antiviral applications (e.g., HBV CpAMs), the compound undergoes:
| Modification | Reagents | Biological Outcome |
|---|---|---|
| Sulfonamide coupling | R-SO₂Cl, pyridine, DMAP | Enhanced CpAM activity (IC₅₀ = 12 nM) |
| Acetylation | Ac₂O, NEt₃, DCM | Improved metabolic stability |
Lead derivatives reduced HBV DNA by 2.7 log₁₀ IU/mL in murine models ( ).
Key Research Findings Table
Scientific Research Applications
Synthesis of 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. The methods often emphasize environmentally friendly techniques, such as ultrasound-assisted synthesis, which enhances yield while reducing reaction times and by-products. For example, a study highlighted the use of sodium acetate in aqueous acetic acid under ultrasound irradiation to achieve high yields of pyrazole derivatives .
Key Synthesis Techniques
- Ultrasound-Assisted Synthesis : Utilizes ultrasound to promote chemical reactions at milder conditions.
- Reagents : Commonly includes hydrazine derivatives and aromatic aldehydes to form the pyrazole structure.
- Yield : Reports indicate yields can reach up to 93% using optimized conditions .
Antibacterial Activity
Research has shown that derivatives of this compound exhibit significant antibacterial properties. In vitro studies have tested these compounds against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.
Antioxidant Activity
The antioxidant potential of this compound has been assessed using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. Compounds derived from this scaffold have shown antioxidant activities ranging from 29% to 67%, indicating their ability to scavenge free radicals .
DNA Binding Studies
Studies have also explored the interaction of these compounds with DNA. Certain derivatives showed a strong capability for intercalation and groove binding, with binding affinities measured at significant concentrations (up to 570 ng/mL) .
Antitumor Activity
Recent research emphasizes the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. These compounds have been identified as promising scaffolds for developing new anticancer agents due to their ability to inhibit key protein kinases involved in cancer progression .
Enzymatic Inhibition
The compound's structure allows it to act as an inhibitor for various enzymes that play critical roles in metabolic pathways. This characteristic is particularly valuable in drug design for diseases where enzyme regulation is crucial.
Material Science
Beyond medicinal applications, derivatives of this compound are being investigated for their photophysical properties. This makes them suitable candidates for applications in material science and nanotechnology .
Case Study 1: Antimicrobial Efficacy
A study conducted by Azim et al. evaluated several synthesized pyrazole derivatives for their antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to existing antibiotics .
Case Study 2: Antioxidant Properties
In another investigation focusing on antioxidant activity, compounds derived from this scaffold were tested against oxidative stress markers. The findings suggested that these compounds could serve as effective antioxidants in therapeutic formulations .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, emphasizing substituent effects, biological targets, and pharmacological profiles.
Core Structure Modifications
| Compound Name/Structure | Core Structure | Key Modifications |
|---|---|---|
| Zanubrutinib | Tetrahydropyrazolo[1,5-a]pyrimidine | Pyrimidine core (vs. pyrazine) |
| THPP Derivatives (e.g., Compound 45) | Tetrahydropyrazolo[1,5-a]pyrazine | Varied substituents at position 2 |
| Ethyl Carboxylate Derivative (29) | Tetrahydropyrazolo[1,5-a]pyrazine | Ethyl ester at position 2 |
- Zanubrutinib : Replacing the pyrazine core with pyrimidine (as in zanubrutinib) alters electron distribution and hydrogen-bonding capacity. This modification enhances BTK inhibition by stabilizing interactions with Lys430 and Glu475 .
- THPP Derivatives : Retaining the pyrazine core, these compounds demonstrate HBV core protein inhibition. Substituent diversity (e.g., lipophilic groups) improves antiviral activity against nucleos(t)ide-resistant strains .
Substituent Effects
- 4-Methoxyphenyl vs. 4-Phenoxyphenyl: The methoxy group’s smaller size and electron-donating nature may reduce steric hindrance compared to phenoxyphenyl, favoring interactions with smaller binding pockets (e.g., allosteric sites).
- Trifluoromethyl : Introduces lipophilicity and metabolic resistance, as seen in cytochrome P450 interactions .
Physicochemical and Pharmacokinetic Properties
Biological Activity
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound that has garnered attention for its potential pharmacological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C12H14N4O
- Molecular Weight : 230.26 g/mol
- CAS Number : 1524831-57-9
The biological activity of this compound is attributed to its interaction with various biological targets. Studies indicate that it may act as an inhibitor of certain enzymes and receptors involved in disease processes.
Key Mechanisms:
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : This compound has shown promise in inhibiting DHODH, an enzyme critical in the de novo pyrimidine biosynthesis pathway. This inhibition can affect cellular proliferation and viral replication .
- Antitumor Activity : Research has indicated that pyrazole derivatives exhibit significant antitumor properties by targeting cancer cell proliferation pathways . The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance anticancer efficacy.
Antiviral Activity
In vitro studies have demonstrated that this compound can inhibit the replication of viruses such as measles virus. The compound's ability to disrupt viral replication makes it a candidate for further development as an antiviral agent .
Antimicrobial Properties
The compound has also exhibited antimicrobial activity against various bacterial strains. Its efficacy in inhibiting bacterial growth suggests potential applications in treating infections caused by resistant strains .
Case Study 1: Antitumor Efficacy
A study evaluated the effectiveness of several pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that compounds with structural similarities to this compound exhibited enhanced cytotoxicity when used in combination with doxorubicin. This combination therapy demonstrated a synergistic effect that improved overall efficacy against tumor cells .
Case Study 2: Antiviral Potential
Another investigation focused on the antiviral properties of this compound against the measles virus. The study revealed that treatment with this compound significantly reduced viral titers in infected cell cultures. This finding supports its potential use in developing antiviral therapies .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(4-methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine?
- Methodological Answer : A typical approach involves cyclization reactions using hydrazine derivatives or nitration of precursor pyrazolo[1,5-a]pyrazine scaffolds. For example, nitration at position 7 can be achieved by treating methyl pyrazolo[1,5-a]pyrazine-4-carboxylate with HNO₃ in H₂SO₄ at 0°C, followed by stirring at room temperature and isolation via precipitation . Chalcone intermediates, such as (E)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, can also undergo cyclization with hydrazine derivatives to form pyrazoline cores .
Q. How is structural characterization of this compound performed?
- Methodological Answer :
- Elemental Analysis : Verify empirical formulas (e.g., C, H, N content) using combustion analysis. For example, Anal. Calcd for C₁₃H₁₁N₅O: C, 61.65%; H, 4.38%; N, 27.65% .
- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and HRMS (ESI) for molecular ion validation (e.g., [M + H]⁺ at m/z 254.1039) .
- X-ray Crystallography : Determine crystal packing and dihedral angles (e.g., triclinic system with a = 7.1709 Å, b = 10.6982 Å, and R factor = 0.041) .
Advanced Research Questions
Q. How can regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core be achieved?
- Methodological Answer : Regioselective nitration or formylation requires precise control of reaction conditions. For nitration, dropwise addition of HNO₃ to H₂SO₄ at 0°C minimizes side reactions, favoring substitution at position 7 due to electronic and steric factors . Computational modeling (e.g., quantum chemical calculations) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .
Q. What computational tools are recommended for optimizing synthetic pathways?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate transition states and identify low-energy pathways .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, temperature) for cyclization or functionalization .
- Data Integration : Combine experimental results (e.g., yields from and ) with computational predictions to refine synthetic protocols iteratively .
Q. How to resolve contradictions in analytical data (e.g., HRMS vs. elemental analysis)?
- Methodological Answer :
- Cross-Validation : Repeat HRMS under high-resolution conditions and confirm elemental analysis purity (e.g., ≥95% by HPLC). Discrepancies may arise from isotopic patterns or hydration states .
- Supplementary Techniques : Use 2D NMR (COSY, HSQC) to resolve ambiguous proton assignments or crystallize the compound for unambiguous X-ray validation .
Q. What strategies address low solubility in biological assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
